molecular formula C13H16N4S B12237180 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine

Cat. No.: B12237180
M. Wt: 260.36 g/mol
InChI Key: AHGOJRCFRFILCS-UHFFFAOYSA-N
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Description

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine is a heterocyclic compound that contains both a thiadiazole and a piperazine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anticonvulsant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carbohydrazide with phenylpiperazine under specific conditions. One common method involves the use of hydrazonoyl halides and potassium thiocyanate in the presence of triethylamine in absolute ethanol . The reaction conditions are carefully controlled to ensure the formation of the desired thiadiazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring .

Scientific Research Applications

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects . The piperazine ring may also contribute to the compound’s ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-4-phenylpiperazine is unique due to the combination of the thiadiazole and piperazine rings, which may confer synergistic effects. This dual-ring structure enhances its potential as a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C13H16N4S

Molecular Weight

260.36 g/mol

IUPAC Name

3-methyl-5-(4-phenylpiperazin-1-yl)-1,2,4-thiadiazole

InChI

InChI=1S/C13H16N4S/c1-11-14-13(18-15-11)17-9-7-16(8-10-17)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3

InChI Key

AHGOJRCFRFILCS-UHFFFAOYSA-N

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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